BenchChemオンラインストアへようこそ!

Nvp-adw742

IGF-1R Insulin Receptor Selectivity

NVP-ADW742 is the optimal IGF-1R inhibitor for research requiring clean kinase selectivity. Demonstrating 16.5-fold selectivity over InsR (IC50 0.17 µM vs. 2.8 µM), it avoids confounding insulin receptor crosstalk. This pyrrolo[2,3-d]pyrimidine derivative exhibits minimal inhibition of HER2, PDGFR, VEGFR-2, c-Kit at up to 10 µM, ensuring reliable target validation. With proven oral bioavailability and synergy with etoposide, carboplatin, and temozolomide, it is ideal for in vivo xenograft and chemoresistance research. Available in ≥98% purity with secure global shipping.

Molecular Formula C28H31N5O
Molecular Weight 453.6 g/mol
CAS No. 475488-23-4
Cat. No. B1683965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNvp-adw742
CAS475488-23-4
SynonymsNVP-ADW742;  NVP ADW-742;  NVP ADW 742;  ADW 742;  ADW-742;  ADW742;  GSK 552602A;  GSK-552602A;  GSK552602A.
Molecular FormulaC28H31N5O
Molecular Weight453.6 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6
InChIInChI=1S/C28H31N5O/c29-27-26-25(22-9-6-10-24(15-22)34-18-20-7-2-1-3-8-20)17-33(28(26)31-19-30-27)23-13-21(14-23)16-32-11-4-5-12-32/h1-3,6-10,15,17,19,21,23H,4-5,11-14,16,18H2,(H2,29,30,31)
InChIKeyLSFLAQVDISHMNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NVP-ADW742 (CAS 475488-23-4) for IGF-1R Research: A Selective Kinase Inhibitor for Cancer Studies


NVP-ADW742, also known as ADW742 or GSK 552602A, is a synthetic small molecule that acts as a selective, ATP-competitive inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) tyrosine kinase [1]. It is a pyrrolo[2,3-d]pyrimidine derivative with the molecular formula C28H31N5O and a molecular weight of 453.58 g/mol [2]. As a research tool, it is used to investigate the role of IGF-1R signaling in cellular processes such as proliferation, survival, and apoptosis, particularly in cancer biology .

Why a Generic IGF-1R Inhibitor Cannot Substitute for NVP-ADW742


The class of IGF-1R inhibitors is highly heterogeneous, with significant variations in kinase selectivity profiles, especially regarding the insulin receptor (InsR). Many IGF-1R inhibitors exhibit dual IGF-1R/InsR inhibition, leading to potential off-target metabolic effects like hyperglycemia [1]. Others may potently inhibit a range of off-target kinases, complicating experimental interpretation . Furthermore, in vivo efficacy is not solely determined by biochemical potency; factors such as oral bioavailability, formulation-dependent solubility, and the ability to sensitize tumors to chemotherapy vary greatly among compounds [2]. Therefore, substituting NVP-ADW742 with another IGF-1R inhibitor without considering its specific, quantifiable differentiation can invalidate research results or lead to procurement of a tool with unsuitable properties for a given experimental model.

Quantitative Evidence Guide for NVP-ADW742 Against Key Comparators


NVP-ADW742 Demonstrates Superior Selectivity for IGF-1R over the Insulin Receptor (InsR)

NVP-ADW742 is a potent inhibitor of IGF-1R with an IC50 of 0.17 μM. Crucially, it exhibits a marked selectivity against the closely related insulin receptor (InsR), with an IC50 of 2.8 μM. This results in a 16.5-fold selectivity window . In contrast, the comparator compound NVP-AEW541 is a potent dual inhibitor of IGF-1R and InsR, with IC50 values of 0.15 μM and 0.14 μM, respectively, offering no selectivity (1.1-fold) . This differentiation is critical for studies aiming to isolate IGF-1R signaling effects from those of the insulin receptor.

IGF-1R Insulin Receptor Selectivity Kinase Inhibition

A Clean Kinase Selectivity Profile Against a Broad Panel of Cancer-Relevant Targets

NVP-ADW742 demonstrates minimal inhibitory activity against a panel of other kinases, including HER2, PDGFR, VEGFR-2, Bcr-Abl, and c-Kit, with IC50 values >5-10 μM . This clean profile is an advantage over less selective IGF-1R inhibitors. For example, BMS-536924, while a potent IGF-1R inhibitor, is also reported to inhibit FAK and MEK [1]. This selectivity ensures that observed cellular effects are more directly attributable to IGF-1R pathway inhibition.

Kinase Profiling Off-target Effects Selectivity

Oral Bioactivity and In Vivo Efficacy in Orthotopic Xenograft Models

NVP-ADW742 is orally active, a key differentiator from some other IGF-1R inhibitors that require parenteral administration. In an orthotopic xenograft model of multiple myeloma, oral administration of NVP-ADW742 at 10 mg/kg twice daily resulted in significant tumor growth inhibition and prolonged survival [1]. In the same study, the comparator compound NVP-AEW541 was also shown to be effective in vivo, but NVP-ADW742's oral bioavailability is a distinct advantage for certain chronic dosing paradigms [2]. BMS-754807, another oral inhibitor, is a dual IGF-1R/InsR inhibitor, which may lead to a different side-effect profile .

In Vivo Pharmacodynamics Oral Xenograft

Validated Synergy with Chemotherapy in Multiple Cancer Models

NVP-ADW742 has been shown to sensitize cancer cell lines to the effects of standard chemotherapy. In small cell lung cancer (SCLC) cell lines, NVP-ADW742 synergistically enhanced sensitivity to etoposide and carboplatin, with maximal enhancement observed at concentrations that eliminated basal PI3K-Akt activity [1]. Similarly, it sensitized medulloblastoma cells to temozolomide [2]. This chemosensitization property is not universally shared by all IGF-1R inhibitors and is a key functional differentiator for NVP-ADW742.

Chemosensitization Combination Therapy Apoptosis

Optimal Research and Industrial Applications for NVP-ADW742


Isolating IGF-1R-Specific Signaling from Insulin Receptor Crosstalk

In studies investigating IGF-1R signaling in metabolic tissues or cancer cells where insulin receptor (InsR) crosstalk is a concern, NVP-ADW742 is the optimal choice. Its 16.5-fold selectivity for IGF-1R over InsR allows researchers to inhibit IGF-1R without activating or blocking InsR-mediated pathways, a key advantage over dual inhibitors like NVP-AEW541 or BMS-754807 . This ensures that observed cellular or in vivo effects can be confidently attributed to IGF-1R modulation.

In Vivo Studies Requiring Chronic Oral Dosing with Selective IGF-1R Inhibition

For long-term in vivo experiments, such as tumor xenograft studies, the convenience and reduced stress of oral administration are significant. NVP-ADW742 has demonstrated robust antitumor efficacy with twice-daily oral dosing (10 mg/kg) in an orthotopic multiple myeloma model [1]. This makes it a practical and effective tool for pharmacodynamic studies where selective IGF-1R inhibition is required over extended periods, without the confounding metabolic effects associated with InsR inhibition.

Investigating Mechanisms of Chemoresistance and Developing Combination Therapies

NVP-ADW742 is uniquely suited for research into therapeutic resistance and combination regimens. It has a proven track record of synergistically sensitizing cancer cell lines to standard chemotherapies, including etoposide, carboplatin [2], and temozolomide [3]. Researchers can use NVP-ADW742 to model the reversal of IGF-1R-mediated chemoresistance and to preclinically evaluate novel drug combinations that target the IGF-1R pathway.

Kinase Profiling and Target Validation Experiments Requiring High Specificity

When establishing the role of IGF-1R in a new cellular context or signaling pathway, it is essential to use a chemical probe with a well-defined and clean selectivity profile. NVP-ADW742's minimal activity against a broad panel of kinases (e.g., HER2, PDGFR, VEGFR-2, c-Kit) at concentrations up to 10 μM reduces the risk of off-target effects, thereby strengthening the validity of target engagement and phenotype linkage. This makes it a superior choice for high-confidence target validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nvp-adw742

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.